A Comprehensive Technical Guide to 2-Amino-5-bromophenol (CAS: 38191-34-3)
A Comprehensive Technical Guide to 2-Amino-5-bromophenol (CAS: 38191-34-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-5-bromophenol, a versatile chemical intermediate with significant applications in research and development. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on providing practical information for laboratory and development settings.
Core Physicochemical Properties
2-Amino-5-bromophenol, with the CAS number 38191-34-3, is a substituted aromatic compound containing amino, bromo, and hydroxyl functional groups.[1][2] These groups confer its utility as a building block in the synthesis of more complex molecules. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C6H6BrNO | [1][2][3][4] |
| Molecular Weight | 188.02 g/mol | [1][2][3][4] |
| Melting Point | 125-127 °C (decomposition) | [1][5][6] |
| 99.5-100.5 °C (crude) | [1][5] | |
| 149.5-150.5 °C (literature value) | [1][5] | |
| Appearance | Solid | |
| Purity | 95% - 98% (typical commercial) | [2] |
| Storage Temperature | Room Temperature or 2°C - 8°C | [4] |
Synthesis and Experimental Protocols
The synthesis of 2-Amino-5-bromophenol can be achieved through various routes. Two common methods are detailed below.
Synthesis from 5-bromo-2-nitrophenol
A prevalent method for the synthesis of 2-Amino-5-bromophenol involves the reduction of 5-bromo-2-nitrophenol.
Experimental Protocol:
-
Dissolution: Dissolve 5-bromo-2-nitrophenol (0.292 g, 1.34 mmol) in 30 mL of a 0.5% aqueous sodium hydroxide solution with stirring until complete dissolution.[1][5]
-
Reduction: Add sodium bisulfite (2.00 g, 85% purity, 9.76 mmol) to the solution and stir at room temperature for 15 minutes.[1][5]
-
Acidification: After the reaction is complete, slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of 5.[1][5]
-
Extraction: Extract the mixture three times with diethyl ether (40 mL portions).[1][5]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to yield the crude product.[1][5]
-
Purification: Recrystallize the crude product from an ether/hexane mixture to obtain pure 2-amino-5-bromophenol.[1][5]
Synthesis from N-(4-bromo-2-hydroxyphenyl)acetamide
Another documented synthesis route involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide.
Experimental Protocol:
-
Suspension: Suspend N-(4-bromo-2-hydroxyphenyl)acetamide (1.35 g, 5.87 mmol) in a mixture of ethanol (30 mL) and 3 M hydrochloric acid (30 mL).[1]
-
Reflux: Heat the suspension to 100 °C (reflux) for 3 hours.[1]
-
Neutralization and Concentration: Add 1 M sodium carbonate (45 mL) to the mixture and remove the ethanol under reduced pressure.[1]
-
Extraction: Extract the residue with dichloromethane (3 x 250 mL).[1]
-
Drying and Concentration: Dry the combined organic phases and concentrate to yield the product.[1]
Applications in Research and Drug Development
2-Amino-5-bromophenol serves as a versatile substrate and building block in various research applications.
Research Applications
-
Enzyme Substrate: It is utilized as a substrate for studying the activity of microperoxidases, which are involved in the metabolism of hydrogen peroxide and organic hydroperoxides.[4]
-
Calcium Ion Studies: The compound is also employed in the study of intracellular calcium levels.[4]
Drug Development and Medicinal Chemistry
-
Anticancer Research: 2-Amino-5-bromophenol has demonstrated anticancer activity against the MCF7 breast cancer cell line, an estrogen receptor-positive cell line.[4] It is hypothesized that its anticancer activity may stem from the inhibition of protein synthesis through DNA binding.[4]
-
Scaffold for Bioactive Molecules: The presence of multiple reactive sites makes it a valuable scaffold for synthesizing derivatives with potential therapeutic properties. For instance, it can be a precursor for bromophenol-indolin-2-one hybrids, which have been investigated for their anticancer activities.[7] Aminophenol derivatives, in general, are important intermediates in the synthesis of various pharmaceuticals.[8]
Hypothetical Signaling Pathway Involvement
While specific signaling pathway interactions of 2-Amino-5-bromophenol itself are not extensively detailed, its derivatives can be designed to target various cellular pathways. For example, a hypothetical derivative could be synthesized to inhibit a specific kinase involved in a cancer-related signaling cascade.
Safety and Handling
2-Amino-5-bromophenol is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][9] It may also cause an allergic skin reaction.[3]
Precautionary Measures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11]
-
Wash skin thoroughly after handling.[11]
-
Do not eat, drink, or smoke when using this product.[10][11]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]
In case of accidental release, spills should be cleaned up immediately, avoiding dust generation.[12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
References
- 1. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 38191-34-3 | 4656-9-X0 | MDL MFCD03095028 | 2-Amino-5-bromophenol | SynQuest Laboratories [synquestlabs.com]
- 3. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromophenol | 38191-34-3 | FA15813 | Biosynth [biosynth.com]
- 5. 2-AMINO-5-BROMOPHENOL | 38191-34-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 9. 38191-34-3 Cas No. | 2-Amino-5-bromophenol | Apollo [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
